4-(Chloromethyl)-1-trityl-1H-imidazole

Pharmaceutical Synthesis Organic Chemistry Protecting Group Strategy

4-(Chloromethyl)-1-trityl-1H-imidazole (CAS 103057-10-9) is a heterocyclic intermediate defined by a critical structure-activity relationship: the concurrent presence of a sterically bulky N-trityl protecting group and an electrophilic C4-chloromethyl 'handle'. This dual functionality is essential for its role in synthesizing olmesartan medoxomil, where the trityl group ensures high-purity tritylation and the chloromethyl group drives nucleophilic substitution. Unlike generic 1-trityl-1H-imidazole or 4-(chloromethyl)-1H-imidazole hydrochlorides, only this precise combination delivers solubility in non-polar media and the unique reactivity required for pharmaceutical elaboration. This compound also serves as a moderate tyrosinase inhibitor (IC50 90 µM) for melanogenesis control studies.

Molecular Formula C23H19ClN2
Molecular Weight 358.9 g/mol
CAS No. 103057-10-9
Cat. No. B190043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-1-trityl-1H-imidazole
CAS103057-10-9
Molecular FormulaC23H19ClN2
Molecular Weight358.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCl
InChIInChI=1S/C23H19ClN2/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2
InChIKeyADCUCAMWCWNHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-1-trityl-1H-imidazole (CAS 103057-10-9) for Pharmaceutical Intermediates & Tyrosinase Research


4-(Chloromethyl)-1-trityl-1H-imidazole (CAS 103057-10-9) is a heterocyclic imidazole derivative characterized by the presence of a bulky trityl (triphenylmethyl) protecting group and a reactive chloromethyl substituent [1]. With a molecular weight of 358.86 g/mol and a melting point of 139–141 °C, this solid intermediate is exclusively employed in laboratory research and industrial pharmaceutical synthesis [2]. Its dual-functionality enables its use as a crucial building block in the synthesis of complex drug molecules, such as the antihypertensive agent olmesartan medoxomil, where it facilitates high-purity tritylation steps , and as a moderate inhibitor of the melanogenic enzyme tyrosinase in various in vitro models .

Why Analogs Cannot Substitute 4-(Chloromethyl)-1-trityl-1H-imidazole (CAS 103057-10-9) in Synthesis and Bioactivity


Procurement specifications for 4-(Chloromethyl)-1-trityl-1H-imidazole cannot be satisfied by generic imidazole derivatives due to a critical structure-activity relationship (SAR) and synthetic functionality that hinges on the concurrent presence of both the sterically bulky N-trityl group and the electrophilic C4-chloromethyl group . The trityl moiety confers essential solubility in non-polar organic media and serves as a protecting group for the imidazole nitrogen during multi-step syntheses, a role that simpler N-alkyl imidazoles cannot fulfill . Furthermore, the chloromethyl substituent at the 4-position dictates a unique reactivity profile for nucleophilic substitution and subsequent functionalization, which is absent in compounds like 1-trityl-1H-imidazole or 4-(chloromethyl)-1H-imidazole hydrochloride [1]. This precise combination of a protective trityl group and a reactive 'handle' for further elaboration is essential for its role as a pharmaceutical intermediate and for its specific, albeit moderate, bioactivity profile .

Quantitative Differentiation of 4-(Chloromethyl)-1-trityl-1H-imidazole (103057-10-9) from Analogs


Differential Solubility and LogP for Optimized Organic-Phase Reactions

The bulky trityl group of 4-(Chloromethyl)-1-trityl-1H-imidazole (Target) confers a high calculated partition coefficient (LogP), a measure of lipophilicity, that is significantly greater than that of simpler imidazole analogs lacking this moiety. This directly impacts its solubility and utility in non-polar reaction media [1].

Pharmaceutical Synthesis Organic Chemistry Protecting Group Strategy

Comparative Reactivity: Trityl Group as a Protective Function

The N-trityl group in 4-(Chloromethyl)-1-trityl-1H-imidazole functions as an acid-labile protecting group, a functionality absent in simpler chloromethyl imidazoles like 4-(Chloromethyl)-1H-imidazole. This allows for chemoselective transformations in multi-step synthesis .

Pharmaceutical Synthesis Organic Chemistry Protecting Group

Comparative Biological Activity: Tyrosinase Inhibition vs. Simple Imidazoles

4-(Chloromethyl)-1-trityl-1H-imidazole exhibits a quantifiable, albeit moderate, inhibitory activity against the enzyme tyrosinase. In a human MNT-1 cell lysate assay, the compound demonstrated an IC50 of 90 µM (90,000 nM) for the inhibition of melanin production [1]. In contrast, the comparator, 4-(Chloromethyl)-1H-imidazole hydrochloride, is primarily reported as a synthetic intermediate and has no comparable tyrosinase inhibition data in the public domain.

Tyrosinase Inhibition Melanogenesis Biochemical Research

Validated Use Cases for Procuring 4-(Chloromethyl)-1-trityl-1H-imidazole (CAS 103057-10-9)


Pharmaceutical Intermediate in Olmesartan Medoxomil Synthesis

As a key tritylation reagent, 4-(Chloromethyl)-1-trityl-1H-imidazole is specifically employed in the multi-step synthesis of the angiotensin II receptor antagonist, olmesartan medoxomil. The compound's trityl group protects the imidazole nitrogen during critical coupling reactions, and its subsequent cleavage is necessary for achieving the high-purity final active pharmaceutical ingredient .

General Building Block for Functionalized Imidazoles

The presence of both a trityl-protected nitrogen and an electrophilic chloromethyl 'handle' at the 4-position makes this compound an ideal scaffold for medicinal chemists. It can undergo nucleophilic substitution with a variety of nitrogen, sulfur, and oxygen nucleophiles to generate diverse libraries of imidazole-containing compounds for structure-activity relationship (SAR) studies [1].

Moderate-Affinity Chemical Probe for Tyrosinase Assays

This compound has documented, albeit weak, inhibitory activity against human tyrosinase in cell lysates, with an IC50 of 90 µM [2]. While not a potent inhibitor, it can serve as a starting point for medicinal chemistry optimization or as a control compound in melanogenesis assays. Its dual functionality as a building block and bioactivity probe makes it a versatile reagent for laboratories working at the interface of chemistry and biology .

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